molecular formula C8H10ClN B057567 2-(3-Chlorophenyl)ethylamine CAS No. 13078-79-0

2-(3-Chlorophenyl)ethylamine

Cat. No. B057567
CAS RN: 13078-79-0
M. Wt: 155.62 g/mol
InChI Key: NRHVNPYOTNGECT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC Standard InChI of 2-(3-Chlorophenyl)ethylamine is InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 . The structure of this compound can also be represented by the SMILES string NCCc1cccc(Cl)c1 .


Physical And Chemical Properties Analysis

2-(3-Chlorophenyl)ethylamine is a liquid . It has a refractive index of 1.549 and a density of 1.119 g/mL at 25 °C . The boiling point of this compound is 111-113 °C/12 mmHg .

Scientific Research Applications

Preparation of Phenylacetaldehyde

2-(3-Chlorophenyl)ethylamine has been used in the preparation of phenylacetaldehyde through a proton abstraction process . Phenylacetaldehyde is an important compound in the fragrance and flavor industry, and it’s also used as a building block in organic synthesis.

Chemical Research

This compound is often used in chemical research due to its unique structure. The presence of both an amine group and a chlorophenyl group makes it a versatile reagent in various chemical reactions .

Safety and Hazards

2-(3-Chlorophenyl)ethylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If inhaled, the person should be moved to fresh air .

properties

IUPAC Name

2-(3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHVNPYOTNGECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156740
Record name 3-Chlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)ethylamine

CAS RN

13078-79-0
Record name 3-Chlorophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chlorophenyl)ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedures C and D from 3-chlorophenylacetic acid and methylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 2-(3-Chlorophenyl)ethylamine into a hybrid molecule with anthranilic acid contribute to its potential antispasmodic activity?

A1: The research article suggests that the hybrid molecule, synthesized by combining anthranilic acid and 2-(3-Chlorophenyl)ethylamine, exhibits promising antispasmodic activity. [] While the exact mechanism of action is not fully elucidated in the paper, the researchers propose that this activity might be attributed to the molecule's interaction with DNA via a groove binding mode. [] This interaction could potentially interfere with cellular processes involved in smooth muscle contraction, leading to the observed antispasmodic effects. Further research, including detailed mechanistic studies, is necessary to confirm this hypothesis and fully understand the compound's mode of action.

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